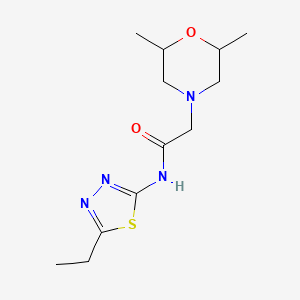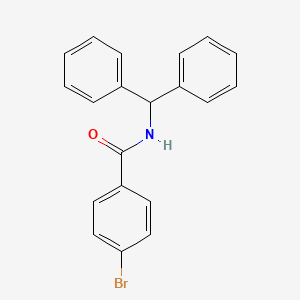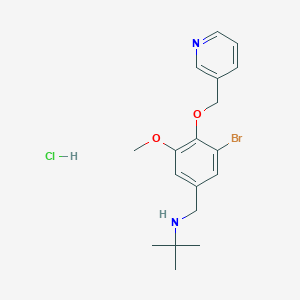
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives.
Coupling Reaction: The final step involves coupling the morpholine and thiadiazole rings through an acetamide linkage, typically using acetic anhydride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as drugs, particularly as inhibitors or modulators of specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
The unique combination of the morpholine and thiadiazole rings, along with the specific substitution pattern, gives 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-11-14-15-12(19-11)13-10(17)7-16-5-8(2)18-9(3)6-16/h8-9H,4-7H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGOWKUTZDHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5302834.png)
![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5302880.png)
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)
